Disodium;oxomagnesium;carbonate

Description

Disodium;oxomagnesium;carbonate is a hypothetical or less-common compound speculated to contain sodium (Na⁺), magnesium oxide (MgO), and carbonate (CO₃²⁻) in its structure. For instance, minerals like eitelite (Na₂Mg(CO₃)₂) or synthetic analogs may align with this formulation . Such compounds are often studied in geochemical or industrial contexts, particularly in mineral-rich aqueous systems or catalytic processes .

Properties

IUPAC Name |

disodium;oxomagnesium;carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.2Na.2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;;;;/q;;;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANAIKRVCIWEMO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

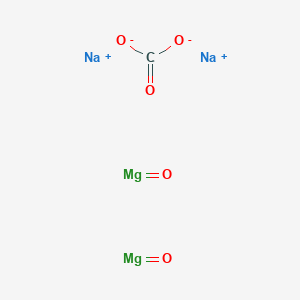

C(=O)([O-])[O-].O=[Mg].O=[Mg].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CMg2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746890 | |

| Record name | Sodium carbonate--oxomagnesium (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8007-09-8 | |

| Record name | Sodium carbonate--oxomagnesium (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium oxomagnesium carbonate can be synthesized through the reaction of magnesium oxide with sodium carbonate under controlled conditions. The reaction typically involves heating the reactants to a specific temperature to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of disodium oxomagnesium carbonate often involves the calcination of basic magnesium carbonate. This process requires precise control of temperature and time to ensure high purity and yield. The optimized conditions for calcination include a temperature of around 666.99°C and a duration of approximately 2.12 hours .

Chemical Reactions Analysis

Types of Reactions

Disodium oxomagnesium carbonate undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form magnesium oxide and sodium carbonate.

Reduction: Under certain conditions, it can be reduced to form magnesium and sodium oxides.

Substitution: It can participate in substitution reactions with other compounds to form different products

Common Reagents and Conditions

Common reagents used in reactions with disodium oxomagnesium carbonate include acids, bases, and other carbonates. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of disodium oxomagnesium carbonate include magnesium oxide, sodium carbonate, and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Food Science

Disodium oxomagnesium carbonate is utilized as a food additive (E500) in various culinary applications. Its primary roles include:

- Acidity Regulator : It helps maintain pH levels in food products, enhancing flavor and preservation.

- Anti-caking Agent : In powdered foods, it prevents clumping, ensuring product quality and shelf life.

- Raising Agent : It contributes to leavening in baked goods by reacting with acids to produce carbon dioxide.

Case Study : A study on the use of disodium oxomagnesium carbonate in the production of ramen noodles demonstrated its effectiveness in improving texture and flavor through enhanced gluten formation .

Pharmaceutical Applications

In the pharmaceutical industry, disodium oxomagnesium carbonate serves several critical functions:

- Buffering Agent : It is used to stabilize the pH of various formulations, ensuring drug efficacy and stability.

- Excipient : As an inert filler or binder in tablets and capsules, it aids in drug formulation without affecting bioavailability.

Case Study : Research published in pharmaceutical journals has highlighted its role in formulating effervescent tablets where it acts as a source of carbon dioxide when combined with acids, enhancing dissolution rates .

Materials Science

Disodium oxomagnesium carbonate is also significant in materials science:

- Composite Materials : It is used as a filler in plastics and rubber to improve mechanical properties and reduce costs.

- Fire Retardants : Its thermal stability makes it suitable for use in fireproofing materials.

Data Table 1: Properties and Applications

| Application Area | Function | Example Use Case |

|---|---|---|

| Food Science | Acidity regulator | Ramen noodle production |

| Pharmaceuticals | Buffering agent | Effervescent tablets |

| Materials Science | Filler material | Plastics and rubber composites |

Environmental Applications

Disodium oxomagnesium carbonate has potential applications in environmental science:

- Water Treatment : It can be used to precipitate heavy metals from wastewater by forming insoluble carbonates.

- Soil Amendment : As a magnesium source, it can improve soil quality and enhance plant growth.

Case Study : A study on wastewater treatment demonstrated that disodium oxomagnesium carbonate effectively removed lead ions from contaminated water through precipitation reactions .

Mechanism of Action

The mechanism of action of disodium oxomagnesium carbonate involves its interaction with various molecular targets and pathways. For example, in the stomach, it reacts with hydrochloric acid to form carbon dioxide and magnesium chloride, thereby neutralizing excess acid . Additionally, its high energy barrier for dehydrating magnesium cations plays a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Sodium Carbonate (Disodium Carbonate, Na₂CO₃)

Comparison :

- Sodium carbonate is a well-characterized alkali salt, whereas disodium;oxomagnesium;carbonate likely exhibits reduced solubility due to magnesium’s presence.

- Unlike Na₂CO₃, which dissociates fully in water (Na₂CO₃ → 2Na⁺ + CO₃²⁻), the magnesium component in this compound may form hydroxide precipitates in aqueous solutions, as seen in magnesium carbonate (MgCO₃) systems .

Magnesium Carbonate (MgCO₃)

Key Properties :

- Formula : MgCO₃

- Molar Mass : 84.31 g/mol

- Density : 2.96 g/cm³

- Solubility : Poor in water (0.01 g/100 mL at 20°C)

- Applications : Antacids, fireproofing, and rubber reinforcement.

Comparison :

- Magnesium carbonate’s low solubility contrasts with sodium carbonate’s high solubility, suggesting that this compound may exhibit intermediate solubility depending on its structure.

- In mineral waters (), magnesium and sodium carbonates coexist as dissolved ions rather than discrete compounds, highlighting their ionic interplay in natural systems.

Double Salts and Complex Carbonates

Example : Copper disodium carbonate sulfate (CCuNa₂O₇S, ) demonstrates that mixed-metal carbonates can form stable structures. Similarly, this compound might adopt a double-salt configuration (e.g., Na₂Mg(CO₃)₂), though direct evidence is lacking.

| Property | Sodium Carbonate (Na₂CO₃) | Magnesium Carbonate (MgCO₃) | Hypothetical Na₂Mg(CO₃)₂ |

|---|---|---|---|

| Molar Mass (g/mol) | 105.99 | 84.31 | ~190.30 |

| Density (g/cm³) | 2.54 | 2.96 | ~2.70 (estimated) |

| Solubility in Water | High | Low | Moderate (predicted) |

| Typical Use | Industrial pH control | Pharmaceuticals | Geochemical/mineral studies |

Research Findings and Industrial Relevance

- Mineral Water Systems (): Magnesium and sodium carbonates coexist in ionic forms (HCO₃⁻, CO₃²⁻, Mg²⁺, Na⁺), influencing water hardness and alkalinity. Analytical techniques like ICP-MS and IRMS are critical for studying such systems .

- Synthesis Challenges: Phase separation issues, as noted with potassium carbonate solutions (), may arise in Na-Mg carbonate systems due to density mismatches.

Biological Activity

Disodium oxomagnesium carbonate, commonly referred to as magnesium carbonate (MgCO₃), is a compound of significant interest in various biological and medical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of Magnesium Carbonate

Magnesium carbonate exists in various hydrated forms and is known for its biocompatibility and bioactivity. It plays a crucial role in physiological processes, particularly in bone health and cellular functions. The compound can exist in different states, such as anhydrous MgCO₃, hydrated forms like nesquehonite (MgCO₃·3H₂O), and others.

Mechanisms of Biological Activity

- Cellular Interaction : Magnesium ions (Mg²⁺) released from magnesium carbonate are vital for numerous cellular functions. They regulate cell behavior by enhancing cell adhesion, stimulating differentiation, and promoting angiogenesis, which is crucial for tissue regeneration .

- pH Regulation : Magnesium carbonate exhibits alkaline properties that can neutralize acidic environments, particularly during the degradation of polymers like polylactic acid (PLA). This property helps maintain a stable pH conducive to cell survival and function .

- Osteogenic Activity : Research indicates that magnesium carbonate contributes to osteogenesis by facilitating the differentiation of osteoblasts, the cells responsible for bone formation. Studies have shown that controlled release of Mg²⁺ enhances osteogenic activity and promotes in situ bone regeneration .

Study 1: Magnesium-Doped Porous Polylactic Acid Microspheres

A study investigated the effects of magnesium-doped polylactic acid microspheres on bone regeneration. The results demonstrated that the controlled release of Mg²⁺ ions significantly promoted angiogenesis and enhanced osteogenic activity. The microspheres exhibited good biocompatibility and showed potential as drug carriers for bone regeneration therapies .

| Parameter | Control Group | Mg-Doped Group |

|---|---|---|

| Cell Viability (%) | 75 | 90 |

| ALP Activity (OD) | 0.25 | 0.45 |

| Angiogenesis Score | Low | High |

Study 2: Effects on Bone Regeneration

In another study focusing on magnesium's role in bone health, researchers found that magnesium carbonate supplementation improved bone density and structural integrity in animal models. The study highlighted the importance of magnesium in facilitating calcium absorption and metabolism, which is critical for maintaining bone health .

Research Findings

- Biocompatibility : Magnesium carbonate is recognized for its excellent biocompatibility, making it suitable for various biomedical applications.

- Osteogenic Potential : The compound has been shown to enhance the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (Ocn), indicating its role in promoting bone formation .

- Inflammatory Response : Magnesium's anti-inflammatory properties are beneficial in reducing inflammation during healing processes, further supporting its use in regenerative medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.